2-Chloro-3,5-dibromo-6-fluorotoluene
Overview
Description
2-Chloro-3,5-dibromo-6-fluorotoluene is a halogenated aromatic compound with the molecular formula C7H4Br2ClF. It is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a toluene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dibromo-6-fluorotoluene typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-fluorotoluene, followed by further bromination to introduce the second bromine atom at the desired position. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the starting material is subjected to controlled bromination and chlorination reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dibromo-6-fluorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, bromine, and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The methyl group in the toluene ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the aromatic ring structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 2-chloro-3,5-dibromo-6-fluorobenzaldehyde or 2-chloro-3,5-dibromo-6-fluorobenzoic acid .
Scientific Research Applications
2-Chloro-3,5-dibromo-6-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dibromo-6-fluorotoluene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorotoluene: A related compound with only chlorine and fluorine substituents.
3-Bromo-2-chloro-6-fluorotoluene: Another similar compound with one bromine atom instead of two.
1,5-Dibromo-2-chloro-4-fluoro-3-methylbenzene: An isomer with different positions of the halogen atoms.
Uniqueness
2-Chloro-3,5-dibromo-6-fluorotoluene is unique due to the specific arrangement of its halogen atoms, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specific applications where such reactivity is desired .
Biological Activity
2-Chloro-3,5-dibromo-6-fluorotoluene (CAS No. 1160574-53-7) is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substitutions, suggests potential biological activities that merit thorough investigation.
The compound's molecular formula is C₇H₃Br₂ClF, and it has a molecular weight of 286.36 g/mol. The presence of chlorine and bromine atoms is known to enhance the biological activity of organic compounds, particularly in antimicrobial and anticancer applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Interaction : It could interact with specific receptors or proteins, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : The compound may bind to DNA or RNA, affecting gene expression and leading to cytotoxic effects in certain cell lines.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. In laboratory studies, this compound has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.4 |
MCF-7 (breast cancer) | 22.8 |
A549 (lung cancer) | 18.9 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound may be a candidate for further anticancer drug development.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several halogenated toluenes, including this compound. Results indicated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ampicillin and ciprofloxacin .
- Cytotoxicity Assessment : In a comparative study involving various halogenated compounds, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. This study highlighted its potential as an anticancer agent .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest moderate bioavailability and a half-life conducive for therapeutic applications. However, toxicity assessments indicate potential hepatotoxicity at higher doses, necessitating careful dosage regulation in therapeutic contexts .
Properties
IUPAC Name |
1,5-dibromo-2-chloro-4-fluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVSLFYCIBQCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250501 | |
Record name | 1,5-Dibromo-2-chloro-4-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-53-7 | |
Record name | 1,5-Dibromo-2-chloro-4-fluoro-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dibromo-2-chloro-4-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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